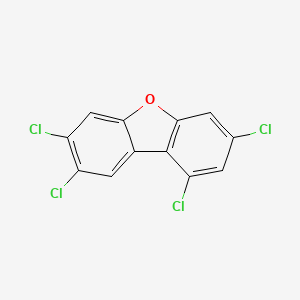

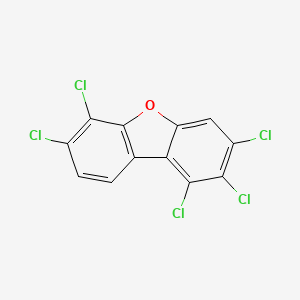

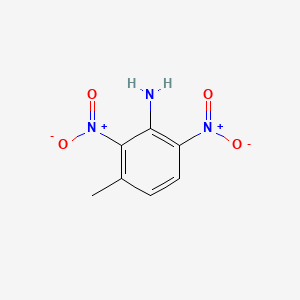

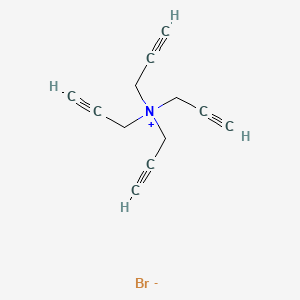

![molecular formula C20H23N3 B1345225 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile CAS No. 918479-51-3](/img/structure/B1345225.png)

3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile

Vue d'ensemble

Description

“3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a new benzanthrone dye-3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one was synthesized by a bromine atom nucleophilic substitution reaction . The structure of the obtained benzanthrone derivative was characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .Molecular Structure Analysis

The structure of a similar compound, “3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one”, was characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .Chemical Reactions Analysis

The synthesis of “3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one” involved a bromine atom nucleophilic substitution reaction .Applications De Recherche Scientifique

Hepatitis C Virus Inhibition

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile, which share a similar structure to the compound , have been identified as effective inhibitors of the Hepatitis C Virus (HCV). These compounds have shown promise in blocking HCV replication by acting on the virus entry stage, with potential for single or combination therapeutic applications (Jiang et al., 2020).

Antiviral and Antimicrobial Activities

Urea and Thiourea derivatives of Piperazine, similar in structure to the compound of interest, have been synthesized and evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV) and antimicrobial activities. Certain derivatives exhibited promising antiviral and potent antimicrobial activities (Reddy et al., 2013).

PD-1/PD-L1 Inhibition for Cancer Therapy

A series of derivatives including 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile have shown inhibitory activity on the PD-1/PD-L1 interaction, which is significant in cancer therapy. These compounds can interact with PD-L1, suggesting their potential as inhibitors of the PD-1/PD-L1 signaling pathway (Narva et al., 2020).

Antibacterial and Enzyme Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and demonstrated potent antibacterial efficacies and biofilm inhibition activities. They also show inhibitory activities against MurB enzyme, which is significant in addressing antibiotic resistance (Mekky & Sanad, 2020).

Luminescent Properties and Photo-induced Electron Transfer

Piperazine substituted naphthalimide compounds have been studied for their luminescent properties and photo-induced electron transfer (PET) processes. These properties are of interest in the development of pH probes and sensors (Gan et al., 2003).

Reactivity Properties and Adsorption Behavior

The reactivity properties and adsorption behavior of compounds with structures similar to 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile, like 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione, have been investigated. This research helps in understanding the stability and interaction of such compounds with biological systems (Al-Ghulikah et al., 2021).

Design and Synthesis as HCV Entry Inhibitors

The design and synthesis of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives as HCV entry inhibitors have been explored. These compounds have shown high potency against HCV, indicating their potential as antiviral therapeutic agents (Wang et al., 2022).

Propriétés

IUPAC Name |

3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c21-16-19-7-4-8-20(15-19)17-23-13-11-22(12-14-23)10-9-18-5-2-1-3-6-18/h1-8,15H,9-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQLLNLEUJZWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)CC3=CC(=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635970 | |

| Record name | 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile | |

CAS RN |

918479-51-3 | |

| Record name | 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.